2‑Fold Higher COX‑2 Inhibition Compared to the 4‑Thiazolyl Regioisomer
In a direct head-to-head enzyme assay, 5-(2-phenyl-1,3-thiazol-5-yl)isoxazole inhibited COX‑2 with an IC₅₀ of 0.42 µM, whereas the regioisomer 5-(2-phenyl-1,3-thiazol-4-yl)isoxazole gave an IC₅₀ of 0.91 µM under identical conditions [1]. The target compound is 2.2‑fold more potent [1].
| Evidence Dimension | COX-2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.42 µM |
| Comparator Or Baseline | 5-(2-Phenyl-1,3-thiazol-4-yl)isoxazole: 0.91 µM |
| Quantified Difference | 2.2‑fold lower IC₅₀ (more potent) |
| Conditions | Recombinant human COX‑2, fluorescent activity assay, 10 µM arachidonic acid substrate, 37 °C, 15 min pre‑incubation |
Why This Matters
For procurement, selecting the exact 5‑thiazolyl regioisomer avoids a >2‑fold loss in anti‑inflammatory activity, ensuring assay reproducibility and dose consistency.
- [1] Singh, P.; Sharma, S.; Kaur, S. Structure–activity relationship of thiazolyl isoxazoles as selective COX-2 inhibitors. Bioorg. Chem. 2020, 95, 103523. DOI: 10.1016/j.bioorg.2019.103523 View Source
